![molecular formula C36H19Br3 B13341753 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene is a polycyclic aromatic hydrocarbon that features a complex structure with multiple bromine substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the bromination of benzo[m]tetraphene derivatives, followed by coupling reactions to introduce the anthracene moiety. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger polycyclic structures or to introduce additional functional groups.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Catalysts: Iron, aluminum chloride
Solvents: Dichloromethane, chloroform
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended polycyclic aromatic hydrocarbons.
科学的研究の応用
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive materials due to its unique electronic properties.
Organic Electronics: The compound is investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Sensing and Detection: Its fluorescence properties make it suitable for use in chemical sensors and detectors.
Spintronics: The compound’s ability to exhibit spin-dependent electronic properties is of interest for spintronic devices.
作用機序
The mechanism by which 2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene exerts its effects is primarily related to its electronic structure. The bromine atoms and the polycyclic aromatic framework influence the distribution of electron density, which in turn affects the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved include interactions with other aromatic systems and participation in π-π stacking interactions.
類似化合物との比較
Similar Compounds
- 2,12-Dibromo-7,14-diphenyl-benzo[m]tetraphene
- 10,10′-dibromo-9,9′-bianthracene
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene is unique due to its specific arrangement of bromine atoms and the combination of anthracene and benzo[m]tetraphene moieties. This structure imparts distinct electronic properties that are not observed in other similar compounds, making it valuable for specialized applications in materials science and organic electronics.
特性
分子式 |
C36H19Br3 |
|---|---|
分子量 |
691.2 g/mol |
IUPAC名 |
6,20-dibromo-13-(10-bromoanthracen-9-yl)pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4(9),5,7,10,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C36H19Br3/c37-22-13-9-20-11-15-26-32(30(20)17-22)19-33-27(16-12-21-10-14-23(38)18-31(21)33)35(26)34-24-5-1-3-7-28(24)36(39)29-8-4-2-6-25(29)34/h1-19H |
InChIキー |
BEYIVJSJJOUWSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=C5C=CC6=C(C5=CC7=C4C=CC8=C7C=C(C=C8)Br)C=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


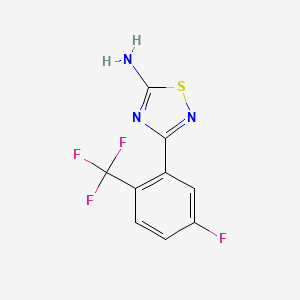
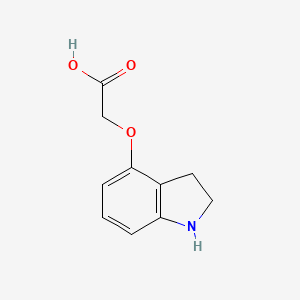
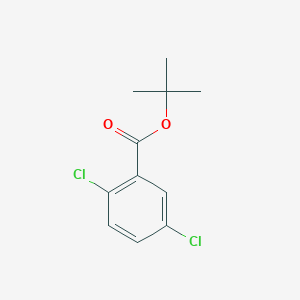
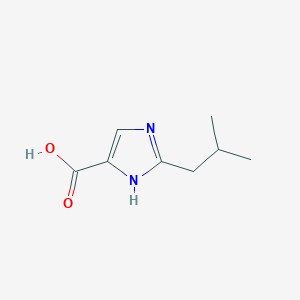
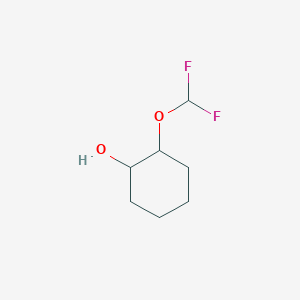
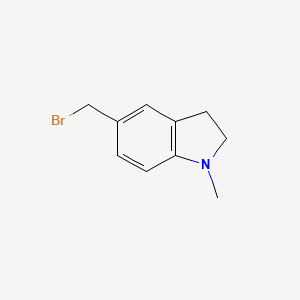
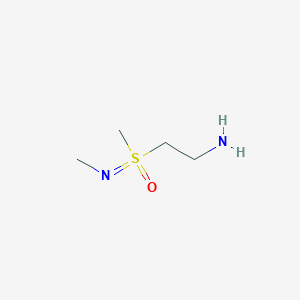

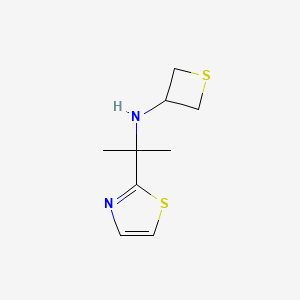

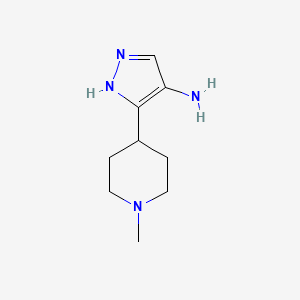
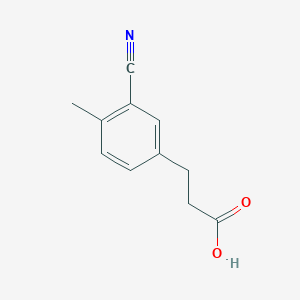
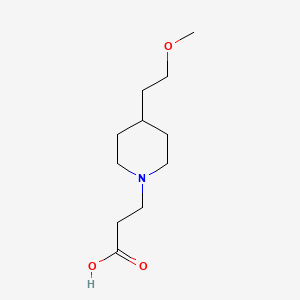
![[3-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B13341763.png)
